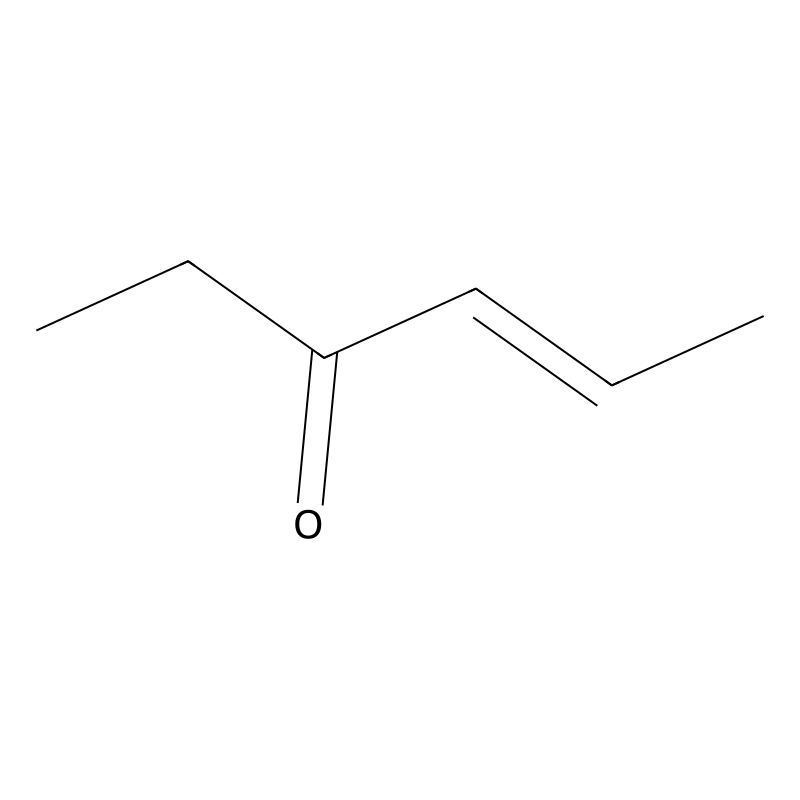

4-Hexen-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Canonical SMILES

Isomeric SMILES

Synthetic Methodology

A primary industrial production method for 4-Hexen-3-one is the catalytic dehydration of 4-hydroxy-3-hexanone. A patented method addresses limitations of earlier processes by using a specific mesoporous catalyst.

Catalytic Dehydration Protocol

This method involves passing the reactant vapor over a solid acid catalyst at high temperature [1].

- Reaction Setup: Vapor-phase reaction using a fixed-bed or continuous-flow reactor.

- Catalyst: WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ mesoporous composite oxide. The molar ratio is critical: W or Mo : Zr : Si = (0.05–0.3) : 1 : (5–50), with an optimal range of (0.1–0.25) : 1 : (12–25) [1].

- Reaction Conditions:

- Key Advantages: This catalyst provides high specific surface area and a regular pore structure, leading to significantly improved activity and selectivity. At 300°C and a WHSV of 5 h⁻¹, it can achieve a 4-hydroxy-3-hexanone conversion of 99.1% with a this compound selectivity of 96.5% [1].

The experimental workflow for this synthesis method is outlined below.

Applications and Uses

This compound is a valuable building block in organic synthesis, with applications spanning multiple industries.

- Pharmaceutical Synthesis: Serves as a key intermediate in producing anti-inflammatory and antimicrobial agents. Its reactive α,β-unsaturated ketone structure allows it to be incorporated into more complex molecules through reactions like Michael additions, helping to streamline synthetic processes and reduce time-to-market for new drugs [2] [3].

- Flavor and Fragrance Industry: Used as an aroma compound due to its pungent, ethereal, and green odor [4] [2]. It occurs naturally in strawberry fruit and some essential oils [4] and is employed in creating green, tropical, and metallic notes in perfumes and food flavors [4] [5].

- Agrochemical Production: Functions as a chemical intermediate in synthesizing herbicides and fungicides [2].

- Polymer and Material Science: Its reactive double bond and carbonyl group make it a potential building block for advanced polymers, including research into biodegradable and eco-friendly materials [2].

- Chemical Research: Used in academic and industrial R&D labs as a versatile starting material for exploring new chemical reactions and pathways [2].

Commercial and Safety Information

For research and development purposes, the following commercial and safety data are essential.

| Aspect | Details |

|---|---|

| Typical Commercial Purity | ≥92% (technical grade), 95%, 98% (high-purity grades) [4] [6] [5] |

| Price Estimate (2025) | ~$88.60 for 25g; ~$1,910 for 1kg (≥92% purity, Sigma-Aldrich) [5] |

| Storage Conditions | Sealed in dry, at room temperature [5] |

| GHS Hazard Codes | Flammable Liquid 3, Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, STOT SE 3 [4] [5] |

| Safety Statements | Wear eyeshields, faceshields, and gloves. Use in a well-ventilated area [4] [5] |

Market and Research Outlook

The global market for this compound is experiencing steady growth, driven by demand from its application sectors [6].

- Market Drivers: The expanding food & beverage and personal care industries are significant contributors. There is also a growing focus on developing more efficient and sustainable (bio-based) production methods [2] [6].

- Research Trends: Future applications are likely to explore enantiomer-specific synthesis to exploit the different biological activities of its optical isomers, particularly in pharmaceuticals. Research into its use for creating customized aroma profiles is also ongoing [2] [6].

References

- 1. Production method of 4-hexene-3-one by catalyzed ... [patents.google.com]

- 2. This compound in the Real World: 5 Uses You'll Actually ... [linkedin.com]

- 3. The Role of this compound in Organic Synthesis [nbinno.com]

- 4. This compound = 92 2497-21-4 [sigmaaldrich.com]

- 5. - 4 - HEXEN - 3 | 2497-21-4 ONE [chemicalbook.com]

- 6. This compound Analysis Report 2025: Market to Grow by a ... [archivemarketresearch.com]

Chemical Identification and Basic Properties

The table below summarizes the core identifying information and basic physical properties of 4-Hexen-3-one.

| Property Type | Details |

|---|---|

| CAS Registry Number | 2497-21-4 [1] [2] [3] |

| Molecular Formula | C₆H₁₀O [1] [4] [2] |

| Molecular Weight | 98.14 g/mol [1] [4] [2] |

| IUPAC Name | hex-4-en-3-one [3] |

| Common Synonyms | 2-Hexen-4-one; (E)-CH₃CH=CHC(=O)C₂H₅ [1] [2] |

| Structure | (E)-CH₃CH=CHC(=O)CH₂CH₃ [5] [2] |

| Physical Property | Value / Description |

|---|---|

| Physical Form | Colorless to pale yellow clear liquid [3] |

| Boiling Point | 135-137 °C (lit.) [4] [5] |

| Density | 0.858 g/mL at 25 °C (lit.) [4] [5] |

| Refractive Index | n20/D ~1.44 (lit.) [5] |

| Flash Point | 34 °C (closed cup) [5] [3] |

| Odor Description | Pungent, ethereal, spicy, green, with tropical and metallic nuances [4] [3] |

| LogP (est.) | 1.09 - 1.20 [4] [3] |

Synthetic Methodology: Catalytic Dehydration

One industrially relevant synthesis for this compound is the catalytic dehydration of 4-hydroxy-3-hexanone. A Chinese patent (CN103030541A) details an efficient method using a mesoporous composite oxide catalyst to overcome historical challenges of low catalyst activity, high reaction temperature, and low space velocity [6].

Catalyst Preparation (WO₃/ZrO₂-SiO₂)

The following diagram illustrates the workflow for preparing the mesoporous composite oxide catalyst:

Key Characteristics of the Prepared Catalyst:

- Composition: WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ [6].

- Molar Ratio: Optimal molar ratio of W or Mo : Zr : Si is (0.1-0.25) : 1 : (12-25) [6].

- Structure: Mesoporous structure with a specific surface area of 150-300 m²/g and a pore size of 3-10 nm, which contributes to its high activity [6].

Reaction Protocol and Conditions

The synthesis is conducted via continuous flow fixed-bed reactor systems. The prepared catalyst is packed into the reactor, and the reaction proceeds under the following optimized conditions [6]:

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 250 - 380 °C |

| Mass Airspeed (WHSV) | 1 - 10 h⁻¹ (with respect to 4-hydroxy-3-hexanone feed) |

| Catalyst | WO₃/ZrO₂-SiO₂ (mesoporous) |

Procedure:

- Feeding: Vaporize the 4-hydroxy-3-hexanone raw material and introduce it into the fixed-bed reactor packed with the catalyst.

- Reaction: Maintain the reactor at the specified temperature and pressure as the feedstock passes over the catalyst bed. The dehydration reaction occurs in the vapor phase.

- Product Collection: Condense the reactor effluent to collect the liquid product containing this compound.

Performance Metrics: Under optimized conditions (300°C, WHSV of 5 h⁻¹), this method achieves:

Industrial Applications and Market Insights

This compound serves as a versatile intermediate in several industries. The table below outlines its primary uses.

| Application Sector | Specific Use and Role |

|---|---|

| Flavors and Fragrances (FEMA 3352) [4] [5] [3] | Key aroma compound; provides green, spicy, and tropical notes. Used in savory flavors, spice blends, and perfumery. Use levels in finished products are typically 0.01-1 ppm [3]. |

| Pharmaceutical Intermediates [7] [8] | Key intermediate for synthesizing anti-inflammatory and antimicrobial agents [8]. Its reactivity helps construct complex molecules, potentially streamlining synthesis and improving drug bioavailability [8]. |

| Agrochemical Production [8] | Intermediate in the synthesis of herbicides and fungicides [8]. |

| Chemical Research & Material Science [7] [8] | Building block for advanced polymers and exploratory research in new organic reactions [8]. |

Safety and Handling Information

For safe laboratory handling, please adhere to the following precautions:

- Hazard Statements: Flammable liquid (H226), Harmful if swallowed (H302), Irritating to skin and eyes (H315, H319) [4].

- Personal Protective Equipment (PPE): Wear eyeshields, gloves, and suitable protective clothing [5]. Use in a well-ventilated area and avoid sources of ignition [3].

- Storage: Keep the container sealed and store in a dry environment at room temperature [4].

References

- 1. This compound - EZGC Method Translator - Restek [ez.restek.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound 2497-21-4 [thegoodscentscompany.com]

- 4. This compound | 2497-21-4 [chemicalbook.com]

- 5. This compound = 92 2497-21-4 [sigmaaldrich.com]

- 6. Production method of 4-hexene-3-one by catalyzed ... [patents.google.com]

- 7. This compound Analysis Report 2025: Market to Grow by a ... [archivemarketresearch.com]

- 8. This compound in the Real World: 5 Uses You'll Actually ... [linkedin.com]

4-Hexen-3-one safety data sheet MSDS

Physical and Chemical Properties

The table below summarizes the fundamental physicochemical properties of 4-Hexen-3-one [1] [2] [3].

| Property | Value / Description |

|---|---|

| Molecular Formula | C₆H₁₀O [1] |

| Molecular Weight | 98.14 g/mol [1] |

| Appearance | Light yellow liquid [1] |

| Odor | Pungent, ethereal [2] |

| Density | 0.858 g/mL at 25 °C [1] [2] |

| Boiling Point | 135 - 137 °C [1] [2] |

| Melting Point | -71.05°C (estimate) [1] [3] |

| Flash Point | 34 °C (closed cup) [1] [2] [3] |

| Refractive Index | n20/D 1.44 [2] |

| Vapor Pressure | 6.7 ± 0.2 mmHg at 25°C [3] |

Hazards Identification

This compound is classified as a flammable liquid and irritant. The following table details its hazard profile according to the Globally Harmonized System (GHS) [1] [2].

| Hazard Aspect | Classification | | :--- | :--- | | GHS Pictograms |

[1] [3] | | Signal Word | Warning [1] [2] | | Hazard Statements| H226: Flammable liquid and vapour. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1] [2] [3] | | NFPA 704 | Health: 2, Flammability: 3, Reactivity: 0 [1] |

Safe Handling and Control Measures

The safe handling of this compound requires a combination of engineering controls and personal protective equipment (PPE) to mitigate its hazards [1].

Handling and storage workflow for this compound

First Aid and Firefighting Measures

In case of exposure or fire, take the following immediate actions [1]:

| Emergency | First Aid & Firefighting Measures |

|---|---|

| General Advice | Always consult a physician and show them the SDS. |

| Inhalation | Move person to fresh air. If not breathing, provide artificial respiration. Seek medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash skin with plenty of water and soap. Seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes, removing contact lenses if possible. Continue rinsing and seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician. |

| Fire | Suitable Extinguishing Media: Dry powder, dry sand, CO₂, alcohol-resistant foam. Unsuitable Media: Do NOT use a water jet. Special Hazards: Combustion produces carbon oxides. Cool unopened containers with a water spray. |

Toxicological and Ecological Information

- Acute Toxicity: The oral LD₅₀ for mice is 780 mg/kg [1] [3].

- Other Information: A thorough investigation of its toxicological and ecological properties has not been completed. Data on skin corrosion, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity are not available [1].

- Regulatory Information: The substance is not listed on major inventories like the U.S. TSCA Inventory or the European EINECS, indicating it is likely intended for research and development use only [1] [4].

Key Takeaways for Researchers

- Primary Hazards: The main risks are flammability (flash point 34°C) and irritation to the skin, eyes, and respiratory system [1] [2].

- Critical Controls: Use in a well-ventilated area with explosion-proof equipment. Avoid all sources of ignition and control electrostatic charges [1].

- Essential PPE: Wear appropriate gloves (butyl rubber recommended), eye/face protection, and a lab coat. Respiratory protection is advised if ventilation is insufficient [1].

References

4-Hexen-3-one FEMA 3352 flavoring agent

Chemical Profile Summary

The table below summarizes the core identification and regulatory information for 4-Hexen-3-one.

| Category | Details | | :--- | :--- | | CAS Registry Number | 2497-21-4 [1] [2] [3] | | FEMA Number | 3352 [1] [2] [3] | | JECFA Number | 1125 [1] [2] [3] | | Systematic Name | this compound [2] [3] | | Molecular Formula | C₆H₁₀O [2] [3] [4] | | Molecular Weight | 98.14 g/mol [2] [5] | | Chemical Structure | IUPAC Name: hex-4-en-3-one [3] SMILES: CCC(=O)C=CC [3] [4] | | Regulatory Status | • FEMA GRAS: Yes, as a flavoring agent [1] [6]. • CoE Number: 718 [3]. • Use Limits: Council of Europe limits: Foods (1 ppm); Beverages (1 ppm) [3]. |

Physicochemical & Safety Data

The following table details the quantitative physicochemical properties and safety information crucial for R&D and handling.

| Property | Value / Description |

|---|---|

| Physical Appearance | Colourless to pale yellow clear liquid [3] [4] |

| Assay/Purity | Available commercially from ≥92% to 98% [2] [3] [4] |

| Boiling Point | 135-137 °C (lit.) [2] [5] |

| Density | 0.858 g/mL at 25 °C (lit.) [2] [5] |

| Refractive Index | 1.43500 to 1.44300 @ 20.00 °C [3] |

| Flash Point | 94 °F (34.44 °C) [2] [3] |

| LogP (o/w) | 1.09 [2] [5] / 1.20 (est) [3] |

| Odor Profile | Pungent, ethereal, spicy, green, tropical, metallic [2] [3] |

| Taste Profile | At 20 ppm: Etherial, whiskey-like, metallic, fruity with tropical nuances [3] |

| Organoleptic Use Level | Recommended smelling concentration: ≤1.00% in propylene glycol [3] |

| GHS Hazard Codes | GHS02 (Flammable), GHS07 (Warning) [2] |

| Signal Word | Warning [2] |

| Hazard Statements | H226 (Flammable liquid), H302 (Harmful if swallowed), H315-H319 (Causes skin/eye irritation), H335 (May cause respiratory irritation) [2] [7] |

| Transport Classification | UN 1224, Packing Group III, Hazard Class 3 [2] |

Applications and Biological Role

This compound is primarily used as a flavoring agent in food and beverages due to its unique sensory profile [3] [8]. Its biological roles extend beyond flavoring as it is also identified as a plant metabolite and a human metabolite, indicating its presence and potential interaction in biological systems [8].

Safety and Handling Workflow

The following diagram outlines the key safety considerations and handling procedures for this compound based on its GHS classification and physicochemical properties.

Handling procedures for this compound based on GHS hazard statements. Always refer to the full SDS before use.

Practical Considerations for Researchers

- Sourcing: The compound is available from multiple global suppliers (e.g., Sigma-Aldrich, BOC Sciences, Beijing LYS) in quantities ranging from grams to kilograms [2] [3] [9].

- Storage: Store sealed in a dry place at room temperature, and keep in a flammables area due to its low flash point [2] [4].

- Use in Formulations: Given its high odor strength and low recommended use level (0.01-1 ppm in finished products), precise dosing is critical in experimental formulations [3].

References

- 1. 4-HEXENE-3-ONE | FEMA [femaflavor.org]

- 2. This compound | 2497-21-4 [chemicalbook.com]

- 3. This compound 2497-21-4 [thegoodscentscompany.com]

- 4. CAS 2497-21-4 this compound - BOC Sciences [bocsci.com]

- 5. This compound CAS#: 2497-21-4 [chemicalbook.com]

- 6. Flavor Library | FEMA [femaflavor.org]

- 7. 2497-21-4|this compound [ambeed.com]

- 8. FlyBase Chemical Report: this compound [flybase.org]

- 9. This compound, 2497-21-4 [thegoodscentscompany.com]

4-Hexen-3-one HMDB metabolite database

Technical Profile of 4-Hexen-3-one

Here is a summary of the core data for this compound (CAS 2497-21-4), consolidated from chemical databases and supplier information [1] [2] [3].

| Property Category | Details |

|---|

| Identifiers | CAS Number: 2497-21-4

Molecular Formula: C₆H₁₀O

Molecular Weight: 98.14 g/mol

Synonyms: hex-4-en-3-one [1] [3] [4] |

| Structure & Properties | SMILES: CCC(/C=C/C)=O

InChI Key: FEWIGMWODIRUJM-HWKANZROSA-N

XLogP3: 1.24 (Estimated)

Topological Polar Surface Area (TPSA): 17.07 Ų [3] |

| Applications | • Pharmaceutical Intermediate: Synthesis of anti-inflammatory and antimicrobial agents.

• Flavor & Fragrance: Provides fresh, green notes.

• Agrochemical Intermediate: Used in synthesizing herbicides and fungicides.

• Research Chemical: Building block for novel compounds and polymers.

• Analytical Chemistry: Oxidation reference standard for monitoring edible oils via FTIR [5] [4]. |

| Safety (GHS) | Signal Word: Danger

Hazard Statements: H225 (Highly flammable), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

UN Number: 1224, Packing Group: III [3] |

| HMDB & Spectral Data | HMDB ID: HMDB0035239

Spectrum Type: Predicted LC-MS/MS (10V, Positive)

Molecular Weight (Monoisotopic): 98.0732 Da [2] |

Information Constraints and a Potential Path Forward

The search results are limited for creating a full in-depth guide. Key gaps include:

- No Detailed Experimental Protocols: The sources mention uses in pharmaceutical and agrochemical synthesis but do not provide the detailed, step-by-step methodologies required [5].

- No Signaling Pathways: The compound is described as an intermediate, but no specific biological pathways or metabolic pathways are detailed that could be visualized.

- Limited Recent Data: While some pages have a 2025 date, the core chemical data and references (like the HMDB spectrum from 2015) are not recent breakthroughs [5] [2].

Given these constraints, here is a proposed workflow and a corresponding Graphviz diagram that illustrates the general research and development process for a chemical compound like 4-Hxen-3-one. This diagram also incorporates your specific requirement for the labeldistance attribute to improve label placement [6] [7].

Diagram 1: Proposed R&D workflow for a chemical compound, showing key stages from discovery to product.

References

- 1. This compound, 2497-21-4 [thegoodscentscompany.com]

- 2. Predicted LC-MS/MS Spectrum - 10V, Positive ... [hmdb.ca]

- 3. 2497-21-4|this compound [ambeed.com]

- 4. This compound, predominantly trans (CAS 2497-21-4) [scbt.com]

- 5. This compound in the Real World: 5 Uses You'll Actually ... [linkedin.com]

- 6. labeldistance [graphviz.org]

- 7. How to place edge labels ON edge in graphviz [stackoverflow.com]

4-Hexen-3-one odor profile green metallic

Chemical and Odor Profile

The table below summarizes the key identified properties of 4-Hexen-3-one.

| Property | Description |

|---|---|

| CAS Registry Number | 2497-21-4 [1] |

| Molecular Formula | C6H10O [1] |

| Molecular Weight | 98.14 g/mol [1] |

| Boiling Point | 135-137 °C (lit.) [1] [2] |

| Density | 0.858 g/mL at 25 °C (lit.) [1] [2] |

| Odor Description | Pungent, ethereal, spicy, green, tropical, metallic [1] |

| Odor at 1.0% | Pungent, ethereal [2] |

| Flavor/Fragrance Use | Used in savoury and spice flavours; typical use levels in finished products are 0.01-1 ppm [3] |

| FEMA Number | 3352 [1] |

The search results did not provide quantitative data on "green" and "metallic" odor intensities or molecular signaling pathways for this compound.

Analytical Techniques for Odor Study

While specific protocols for this compound are not detailed, the following established methodology is used for characterizing odor-active compounds. The general workflow for this analysis is outlined below.

The key techniques in this workflow include:

- Gas Chromatography-Olfactometry (GC-O): This technique couples a gas chromatograph with a human assessor at an olfactory detection port (ODP). As compounds are separated, the human sniffer describes the quality, intensity, and duration of the odor, directly linking a smell to a specific chemical peak [4].

- Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique provides enhanced separation power for complex mixtures (like food or biological samples). It is often coupled with a time-of-flight mass spectrometer (TOFMS) for more precise identification of individual compounds [5].

- Odor Activity Value (OAV): This is a critical quantitative measure calculated by dividing the concentration of a compound by its odor detection threshold. Compounds with OAVs ≥ 1 are considered potential key contributors to the overall aroma [5].

References

- 1. This compound | 2497-21-4 [chemicalbook.com]

- 2. This compound = 92 2497-21-4 [sigmaaldrich.com]

- 3. This compound, 2497-21-4 [thegoodscentscompany.com]

- 4. Gas Chromatography Analysis with Olfactometric Detection ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification and quantification of key odorants in the ... [sciencedirect.com]

Physical & Chemical Properties of 4-Hexen-3-one

The following table summarizes the key physical and chemical properties of 4-Hexen-3-one (CAS 2497-21-4) found in the search results.

| Property | Value | Source / Context |

|---|---|---|

| Molecular Formula | C₆H₁₀O | [1] [2] [3] |

| Molecular Weight | 98.14 g/mol | [2] [3] [4] |

| Boiling Point | 135-139 °C | [1] [3] [4] |

| Density | 0.858 g/mL at 25 °C | [1] [4] |

| Vapor Pressure | 6.7 ± 0.2 mmHg at 25°C | [3] [5] |

| Flash Point | 34 - 36.5 °C (closed cup) | [1] [3] [4] |

| Log P (Octanol-Water) | 1.09 | [3] [4] |

| Refractive Index (n20/D) | 1.44 | [1] |

| Odor Description | Pungent, ethereal, green, tropical, metallic | [1] [4] |

Toxicity and Safety Information

Available safety data for this compound is limited. The information below is primarily derived from supplier-provided Safety Data Sheets (SDS) and regulatory databases.

| Hazard Category | Information | Source / Context |

|---|---|---|

| Acute Oral Toxicity | LD₅₀ = 780 mg/kg (mouse) | [3] |

| GHS Hazard Statements | H226, H302, H315, H319, H335 | [3] [4] |

| Target Organs | Respiratory system | [1] |

| Safety Notes | Flammable liquid and vapor. Causes skin and serious eye irritation. Harmful if swallowed. May cause respiratory irritation. | [1] [3] [4] |

Experimental Data & Research Applications

While specific experimental protocols for toxicity testing were not detailed, the search results indicate several research contexts in which this compound has been studied:

- Atmospheric Chemistry: A 2012 study investigated the kinetic degradation of unsaturated ketones, including this compound, initiated by OH radicals and Cl atoms at atmospheric pressure and 298 K [1].

- Analytical Chemistry: The compound has been used as a reference standard to obtain oxidation spectra for monitoring the oxidation of edible oils using FTIR (Fourier-Transform Infrared Spectroscopy) [6].

- Biological Activity: One supplier indicates that this compound has been shown to inhibit the growth of Helicobacter pylori and exhibits urease inhibitory activity [7].

Risk Management & Safe Handling

The following diagram outlines the key safety considerations and handling procedures based on the identified hazards.

Key safety measures for handling this compound, focusing on PPE and hazard control.

References

- 1. This compound = 92 2497-21-4 [sigmaaldrich.com]

- 2. This compound - the NIST WebBook [webbook.nist.gov]

- 3. (4E)-4-Hexen-3-one | CAS#:2497-21-4 | Chemsrc [chemsrc.com]

- 4. This compound | 2497-21-4 [chemicalbook.com]

- 5. (E)-4-hexen-3-one, 50396-87-7 [thegoodscentscompany.com]

- 6. This compound, predominantly trans (CAS 2497-21-4) [scbt.com]

- 7. This compound (Synonyms - Urease Inhibitor [medchemexpress.com]

4-Hexen-3-one natural occurrence in foods

Natural Occurrence in Foods

| Food Source | Documented Context / Note |

|---|---|

| Strawberry | Fruit [citation:1 |

| Key Lime (Citrus aurantifolia) | Component of the hexane extract [citation:1 |

| Black Tea | Identified in the world's four most famous black teas (Assam, Darjeeling, Keemun, Ceylon) [citation:8 |

| Bacon | Released as an olfactory compound; part of the initial flavor profile before decomposition [citation:5 |

| Holigarna grahamii Leaves | Found in the plant's essential oil [citation:1 |

| Ruta graveolens | Found in the plant's essential oil [citation:1 |

Chemical Identity and Sensory Profile

Chemical Structure: 4-Hexen-3-one is an alpha, beta-unsaturated ketone, a structure that makes it a versatile compound in organic synthesis and contributes to its chemical reactivity [citation:4].

Organoleptic Properties: Its sensory characteristics are key to its role in food flavors.

- Odor Descriptions: Pungent, ethereal, spicy, green, tropical, and metallic [citation:7].

- Taste Descriptions: At 20 ppm, it is described as ethereal, whiskey-like, metallic, and fruity with tropical nuances [citation:7].

- Typical Use Level: Very low concentrations, typically 0.01 to 1 ppm in finished consumer products, are sufficient to impact flavor [citation:7].

Analytical Methods for Detection and Quantification

Advanced chromatography techniques are required to identify and quantify this compound in complex food matrices due to its low concentration.

Headspace-Solid Phase Microextraction (HS-SPME) Workflow The following diagram outlines a generalized HS-SPME/GC×GC-TOFMS workflow used to analyze volatile compounds in complex samples like black tea [citation:8]:

Generalized HS-SPME/GC×GC-TOFMS workflow for volatile analysis in food

Key Experimental Protocols:

- Sample Preparation and HS-SPME: For tea analysis, samples are prepared and placed in vials. Volatiles are absorbed using a SPME fiber at controlled temperature [citation:8]. This technique requires minimal preparation and avoids solvents.

- GC×GC-TOFMS Analysis: Comprehensive two-dimensional GC provides superior separation over one-dimensional GC. A 5-second modulation period and a temperature ramp of 8°C/min were identified as optimal for resolving black tea aroma compounds [citation:8].

- Compound Identification: Identifications are confirmed by comparing mass spectra with standard libraries and matching Linear Retention Indices (LRI) against authentic chemical standards [citation:8].

Alternative Method - Liquid Injection GC-MS: For major fermentation products like ethanol and acetic acid, simple liquid injection can be effective. A validated method uses 100 µL of sample with sodium chloride and anhydrous ethyl acetate for extraction, achieving GC-MS analysis in under 5 minutes [citation:2].

Significance for Research and Development

For researchers, understanding the presence and behavior of this compound is important in several contexts:

- Flavor Chemistry and Food Science: As a key odorant, it significantly contributes to the complex flavor profiles of foods like black tea and bacon [ [1] [2]]. Monitoring its concentration over time, as shown in bacon degradation studies, helps understand flavor stability and shelf-life [citation:5].

- Natural Product Sourcing: Its occurrence in plants like key lime and Ruta graveolens highlights its status as a natural flavor constituent, which is relevant for authenticity and natural flavor formulation [citation:1].

- Analytical Method Selection: Choosing between sensitive but complex SPME methods and simpler liquid injection protocols depends on your specific project goals, required sensitivity, and the complexity of the food matrix [ [3] [2]].

References

4-Hexen-3-one enone functional group

Compound Overview and Properties

4-Hexen-3-one (CAS 2497-21-4) is an organic compound classified as an alpha, beta-unsaturated ketone (enone) [1]. Its structure features a six-carbon chain with a double bond between carbons 4 and 5, and a ketone group on carbon 3, making it reactive and valuable for various chemical syntheses [1] [2].

The table below summarizes its key identifiers and physicochemical properties [3] [4] [5]:

| Property | Value / Description |

|---|---|

| CAS Number | 2497-21-4 |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| IUPAC Name | hex-4-en-3-one |

| Structure | An alpha, beta-unsaturated ketone |

| Boiling Point | 135-137 °C (lit.) |

| Density | 0.858 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.44 (lit.) |

| Flash Point | 34 °C (closed cup) / 94 °F |

| Odor Description | Pungent, ethereal, spicy, green, tropical, metallic |

| Hazard Codes | Flammable Liquid (Category 3), Acute Toxicity, Eye Irritant, Skin Irritant |

Primary Applications and Uses

This compound serves as a versatile intermediate in several industries. Its top applications are summarized below [1]:

| Application Area | Specific Use |

|---|---|

| Pharmaceutical Synthesis | Key intermediate for anti-inflammatory and antimicrobial agents; its reactivity helps construct complex molecules and improve bioavailability. |

| Fragrance and Flavor | Provides fresh, green notes in perfumes and food products (FEMA 3352). Use levels in finished products are typically 0.01-1 ppm. |

| Agrochemical Production | Intermediate in synthesizing herbicides and fungicides. |

| Polymer & Material Science | Building block for advanced polymers and biodegradable materials due to reactive sites for cross-linking. |

| Chemical R&D | Versatile tool in exploratory research for developing novel compounds and testing new reactions. |

Synthesis Experimental Protocol

A prominent method for synthesizing this compound is the catalytic dehydration of 4-hydroxy-3-hexanone. The following diagram outlines the synthesis workflow, and the detailed experimental procedure is provided below.

Synthesis workflow for this compound via catalytic dehydration

Catalyst Preparation (WO₃/ZrO₂-SiO₂) [6]

- Precipitation & Ageing: Dissolve a zirconium source (e.g., Zr(NO₃)₄·5H₂O) in deionized water. Add a surfactant like cetyltrimethylammonium bromide (CTAB) and a silicon source (e.g., tetraethoxysilane). Adjust the pH to 10 under vigorous stirring. Continue stirring for 2 hours, then age the mixture at room temperature for 12-24 hours.

- Filtration & Washing: Recover the solid via suction filtration and wash thoroughly with deionized water.

- Impregnation: Immerse the resulting mesoporous ZrO₂-SiO₂ carrier in an aqueous solution of a tungsten source (e.g., ammonium tungstate) for 12-24 hours at room temperature.

- Drying & Calcination: Dry the impregnated material at 100°C for 10 hours, then calcine at 600°C for 6 hours in a muffle furnace. The recommended molar ratio is W:Zr:Si = (0.05-0.3):1:(5-50).

Catalytic Dehydration Reaction [6]

- Reactor Setup: Perform the reaction in a fixed-bed reactor under atmospheric pressure.

- Loading: Load the reactor with the prepared catalyst (e.g., 10 mL).

- Reaction Conditions: Feed the 4-hydroxy-3-hexanone raw material into the reactor at a Weight Hourly Space Velocity (WHSV) of 0.5-15 h⁻¹ and a reaction temperature of 200-450°C. Optimal performance is often achieved at 250-380°C and a WHSV of 1-10 h⁻¹.

- Product Analysis: Analyze the effluent using gas chromatography (e.g., HP-6890 GC with a capillary column and FID).

Under optimal conditions (e.g., 300°C, WHSV of 5 h⁻¹), this method can achieve a 4-hydroxy-3-hexanone conversion of 99.1% with a this compound selectivity of 96.5% [6].

Key Technical and Safety Notes

- Functional Group Reactivity: As an α,β-unsaturated ketone, this compound is predisposed to addition and substitution reactions, which is the basis for its utility in constructing more complex molecules [1].

- Handling and Safety: The compound is a flammable liquid and requires careful handling. Use appropriate personal protective equipment (PPE) including eyeshields, gloves, and suitable respirator filters. It should be stored sealed in a dry environment at room temperature [3] [4] [7].

- Catalyst Innovation: The use of mesoporous WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ catalysts is key to the high efficiency of the described synthesis, offering high specific surface area and regular pore structures that enhance activity and selectivity while allowing for lower reaction temperatures compared to older methods [6].

References

- 1. This compound in the Real World: 5 Uses You'll Actually ... [linkedin.com]

- 2. - 4 - hexen - 3 (CHEBI:89801) one [ebi.ac.uk]

- 3. 2497-21-4|this compound [ambeed.com]

- 4. - 4 - HEXEN - 3 | 2497-21-4 ONE [chemicalbook.com]

- 5. This compound, 2497-21-4 [thegoodscentscompany.com]

- 6. Production method of 4-hexene-3-one by catalyzed ... [patents.google.com]

- 7. This compound = 92 2497-21-4 [sigmaaldrich.com]

Chemical Identity and Basic Properties

The table below summarizes the fundamental identifying information and physicochemical properties for ethyl 1-propenyl ketone.

| Property Type | Value |

|---|---|

| CAS Registry Number | 2497-21-4 [1] |

| Systematic Name | 4-Hexen-3-one [1] |

| Synonyms | 2-Hexen-4-one; Ethyl 1-propenyl ketone; NSC 245483 [1] |

| Molecular Formula | C₆H₁₀O [1] |

| Molecular Weight | 98.14 g/mol [1] |

| Boiling Point | 139 °C [1] |

| Flash Point | 34 °C [1] |

| Density | 0.829 g/cm³ (estimated) [1] |

Toxicological and Hazard Profile

Ethyl 1-propenyl ketone belongs to the class of α,β-unsaturated carbonyl compounds, which are known for their reactivity and potential toxicity. The specific hazard classifications and toxicological data are listed below.

| Aspect | Details |

|---|

| GHS Hazard Statements | H226: Flammable liquid and vapour [1] H302: Harmful if swallowed [1] H315: Causes skin irritation [1] H319: Causes serious eye irritation [1] H335: May cause respiratory irritation [1] | | Mutagenicity & Genotoxicity | Shows distinctly mutagenic activity in the Salmonella preincubation assay (strain TA100) without metabolic activation (S9 mix) [2]. Shows only weak genotoxicity in the SOS Chromotest with E. coli PQ37 [2]. Evidence suggests potential for additional activation via epoxidation when metabolic activation (S9 mix) is present [2]. |

Experimental Summary of Key Genotoxicity Assays

The primary toxicological data comes from a 1990 study that investigated the mutagenic and genotoxic effects of this compound using standard bacterial tests. The workflow and key findings of this study are summarized in the diagram below.

The methodologies for the key experiments cited are as follows:

Salmonella Preincubation Assay (Ames Test): This test was performed using Salmonella typhimurium strain TA100. The preincubation method involves incubating the test compound (ethylvinyl ketone) with the bacterial cells for a short period (typically 20-90 minutes) before adding a thin layer of soft agar and pouring it onto a minimal glucose agar plate. The number of revertant colonies (indicating reverse mutations) is counted after incubation, with a significant increase over the negative control indicating mutagenicity. The study found the compound to be mutagenic "per se" in this assay [2].

SOS Chromotest: This assay was conducted with Escherichia coli strain PQ37. It is a colorimetric test that measures the induction of the SOS response (a DNA repair system) as an indicator of genotoxicity. The strain is engineered so that DNA damage triggers the production of the enzyme β-galactosidase. The enzyme activity is measured spectrophotometrically after the bacteria are exposed to the test compound, using a substrate that changes color. The results are reported as an induction factor relative to the control. For ethylvinyl ketone, only weak genotoxicity was observed in this test [2].

Metabolic Activation Studies: The assays were performed both with and without S9 mix (a post-mitochondrial supernatant fraction from rat liver, containing cytochrome P450 enzymes). Furthermore, inhibitors like SKF 525 (an inhibitor of microsomal monooxygenase) and trichloropropene oxide (TCPO) (an inhibitor of epoxide hydrolase) were used with the S9 mix. The use of these inhibitors provided evidence that the compound's mutagenicity might be enhanced through additional activation via epoxidation [2].

Research Implications and Data Gaps

The existing data flags ethyl 1-propenyl ketone as a compound of toxicological concern. Its confirmed mutagenicity suggests that it may pose a genotoxic risk, which is a critical consideration in drug development and safety assessment.

Key areas where information is lacking include:

- Detailed synthetic routes and analytical data (e.g., NMR, IR spectra)

- Pharmacokinetic properties (ADME - absorption, distribution, metabolism, excretion)

- Toxicity data beyond mutagenicity (e.g., acute/chronic toxicity, carcinogenicity)

- Any potential therapeutic applications or biological activities

References

Comprehensive Application Notes and Protocols: 4-Hexen-3-one as a Versatile Building Block in Organic Synthesis

Chemical Profile and Structural Characteristics

4-Hexen-3-one (CAS 2497-21-4) is an α,β-unsaturated ketone characterized by a six-carbon chain with a conjugated double bond and carbonyl group. This unique molecular arrangement confers specific reactivity patterns that make it valuable for constructing complex molecular architectures in pharmaceutical, fragrance, and agrochemical applications. The compound exists as a colorless to yellow liquid with a boiling point of 135°C and density of 0.829 g/cm³ [1]. Its conjugated system allows it to participate in various reaction types, functioning as both an electrophile and Michael acceptor, enabling diverse synthetic transformations [2] [3].

The structural features of this compound include an electron-deficient double bond activated by the adjacent carbonyl group, making it particularly susceptible to nucleophilic attacks. This reactivity is further enhanced by the planarity of the conjugated system, which stabilizes transition states in cycloaddition and addition reactions. The compound typically has a molecular weight of 98.14-98.16 g/mol and the molecular formula C₆H₁₀O [1] [4]. Its lipophilicity parameters (consensus Log P 1.42) and water solubility (7.84 mg/mL) make it suitable for various synthetic applications in both organic and aqueous-organic solvent systems [4].

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value/Specification | Reference |

|---|---|---|

| CAS Number | 2497-21-4 | [1] |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14-98.16 g/mol | [1] [4] |

| Boiling Point | 135°C | [1] |

| Density | 0.829 g/cm³ | [1] |

| Physical State | Colorless to yellow liquid | [1] |

| Purity (Commercial) | 92-99% | [5] [6] |

| Water Solubility | 7.84 mg/mL | [4] |

| Consensus Log P | 1.42 | [4] |

Synthetic Applications and Reaction Methodologies

Versatility in Organic Synthesis

The strategic importance of this compound in synthetic chemistry stems from its multifunctional reactivity, which allows it to serve as a key intermediate in constructing complex molecules. Its conjugated system enables participation in several reaction classes:

Michael Additions: The electron-deficient double bond readily undergoes conjugate additions with various nucleophiles, including carbon nucleophiles (enolates, organocuprates), nitrogen nucleophiles (amines), and sulfur nucleophiles (thiols). This reactivity enables the installation of side chains with precise stereocontrol in many pharmaceutical intermediates [3].

Cycloaddition Reactions: this compound functions effectively as a dienophile in Diels-Alder reactions, facilitating the construction of six-membered carbocyclic and heterocyclic systems. The carbonyl group adjacent to the dienophilic double bond enhances reactivity through electron-withdrawal, enabling the formation of complex ring systems with defined stereochemistry [3].

Carbonyl Additions: Nucleophiles can add directly to the carbonyl group, followed by subsequent transformations of the double bond, enabling the synthesis of various alcohol and alkene derivatives. This tandem reactivity allows for rapid molecular complexity generation from a relatively simple building block [3].

Industrial Applications

The compound finds diverse applications across chemical industries, leveraging its synthetic versatility:

Pharmaceutical Intermediates: this compound serves as a key building block in synthesizing anti-inflammatory and antimicrobial agents. Its reactivity facilitates streamlined construction of complex molecules, often reducing synthetic steps and improving overall yield in API manufacturing. Pharmaceutical manufacturers report that its use can lead to higher yields and fewer purification steps, significantly reducing production costs and time-to-market for new drugs [2].

Fragrance and Flavor Compounds: The compound contributes fresh, green aromatic notes and is utilized in fine fragrances and food flavorings. Its chemical structure allows it to contribute to specific scent profiles, with normal use levels in finished consumer products typically ranging from 0.01-1 ppm [5] [2]. Regulatory limits established by the Council of Europe specify maximum concentrations of 1 ppm in foods and beverages [5].

Agrochemical Synthesis: The compound functions as an intermediate in producing herbicides and fungicides, enabling the development of more effective crop protection agents with potentially reduced environmental impact [2].

Polymer Science: Researchers utilize this compound as a building block for advanced polymers, leveraging its reactive sites for cross-linking and functionalization to create materials with enhanced durability, flexibility, or biodegradability [2].

Table 2: Industrial Applications and Performance Metrics of this compound

| Application Sector | Specific Uses | Performance Benefits | Reference |

|---|---|---|---|

| Pharmaceutical | Anti-inflammatory, antimicrobial intermediates | Reduced synthetic steps, improved bioavailability | [2] |

| Flavor & Fragrance | Fresh, green notes in perfumes, food flavors | Use at 0.01-1 ppm in finished products | [5] [2] |

| Agrochemical | Herbicide, fungicide intermediates | Improved crop protection, reduced chemical usage | [2] |

| Material Science | Advanced polymers, biodegradable materials | Enhanced durability, flexibility, cross-linking | [2] |

| Chemical Research | Novel compound development, reaction discovery | Versatile building block for innovation | [6] [2] |

Experimental Protocols

Industrial Synthesis via Catalytic Dehydration

The most industrially relevant synthesis of this compound involves the catalytic dehydration of 4-hydroxy-3-hexanone. This method addresses limitations of earlier approaches through optimized catalyst design and reaction engineering [7].

3.1.1 Catalyst Preparation (WO₃/ZrO₂-SiO₂)

Procedure: Dissolve 6.2 g zirconium nitrate pentahydrate (Zr(NO₃)₄·5H₂O) in 208 g deionized water. Add 16 g cetyltrimethylammonium bromide (CTAB) as a structure-directing agent and stir until completely dissolved. Add 80 g tetraethoxysilane (TEOS) dropwise to the solution under continuous stirring. Adjust the pH to 10 using ammonium hydroxide solution. Continue stirring for 2 hours, then age the mixture at room temperature for 12 hours. Recover the solid via suction filtration, wash thoroughly with deionized water, dry at 100°C for 12 hours, and calcine at 600°C for 6 hours to obtain the mesoporous ZrO₂-SiO₂ support.

Metal Impregnation: Prepare a tungsten solution by dissolving ammonium tungstate in deionized water. Use incipient wetness impregnation to load tungsten onto the mesoporous support with a target W:Zr:Si molar ratio of 0.1-0.25:1:12-25. Dry the impregnated material at 100°C for 12 hours, then calcine at 600°C for 6 hours to form the final WO₃/ZrO₂-SiO₂ catalyst [7].

3.1.2 Dehydration Reaction and Workup

Reaction Conditions: Charge a fixed-bed reactor with the WO₃/ZrO₂-SiO₂ catalyst. Feed 4-hydroxy-3-hexanone at a weight hourly space velocity (WHSV) of 5 h⁻¹. Conduct the reaction at 300°C under atmospheric pressure with continuous monitoring.

Purification and Isolation: Collect the reactor effluent and separate the organic phase. Remove catalyst residues by filtration if necessary. Purify the crude this compound by fractional distillation under inert atmosphere. Analyze product purity by GC-MS and NMR spectroscopy.

Performance Metrics: This optimized protocol achieves 99.1% conversion of starting material with 96.5% selectivity toward this compound, significantly outperforming earlier catalytic systems that required higher temperatures (above 300°C) and resulted in lower space velocities [7].

Laboratory Synthesis via Aldol Condensation

For laboratory-scale preparation, this compound can be synthesized through an aldol condensation approach, providing a more accessible method for research quantities.

Figure 1: Experimental workflow for the laboratory-scale synthesis of this compound via aldol condensation.

Reaction Setup: Charge a 1 L three-neck flask with 150 mL diisopropyl ether, 36.2 g (40.2 mL) ethyl acetate, and 17.1 g NaH (55% dispersion in mineral oil). Equip the flask with a reflux condenser, dropping funnel, and thermometer. Maintain a nitrogen atmosphere throughout the reaction [8].

Reaction Execution: Heat the mixture to 50°C with continuous stirring. Add 20.1 g (25.0 mL) of 3-methyl-2-butanone dropwise via the addition funnel over 1 hour. After complete addition, maintain the reaction at 50°C for 1.5 hours with continuous stirring [8].

Workup Procedure: Carefully add 5 mL ethanol to quench unreacted NaH. Transfer the mixture to a separatory funnel, add water to dissolve salts, and extract the product. Separate the organic layer and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. This method typically provides a 62% yield of the desired product [8].

Biological Applications and Protocols

Urease Inhibition Studies

This compound demonstrates significant biological activity as a urease inhibitor, showing particular efficacy against Helicobacter pylori strains, including antibiotic-resistant variants. This application has important implications for treating gastrointestinal infections and ulcers [9].

4.1.1 Urease Inhibition Assay Protocol

Sample Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 100 mM. Dilute with appropriate buffer to working concentrations ranging from 0.1-10 mM. Include controls with DMSO only to account for solvent effects.

Enzyme Assay: Incubate urease enzyme (0.1-1.0 U/mL) with various concentrations of this compound in phosphate buffer (pH 6.8-7.2) at 37°C for 15-30 minutes. Add urea substrate (final concentration 50 mM) and continue incubation for 30-60 minutes.

Detection and Analysis: Measure ammonia production using Berthelot's reaction (phenol-hypochlorite method) by monitoring absorbance at 625-630 nm. Calculate inhibition percentages and determine IC₅₀ values using non-linear regression analysis of dose-response data.

Bacterial Growth Inhibition: Culture H. pylori strains (including ATCC 43526 and TDR strains) on appropriate media. Add this compound at varying concentrations and measure growth inhibition by optical density or colony-forming unit counts after 24-48 hours incubation under microaerophilic conditions [9].

Table 3: Experimental Conditions for Biological Evaluation of this compound

| Assay Type | Concentration Range | Incubation Conditions | Key Measurements | Reference |

|---|---|---|---|---|

| Urease Inhibition | 0.1-10 mM | 37°C, 15-60 min, pH 6.8-7.2 | Ammonia production, IC₅₀ | [9] |

| H. pylori Growth Inhibition | Varying concentrations | 24-48 hours, microaerophilic | OD measurements, CFU counts | [9] |

| Cytotoxicity Assessment | 0.1-10 mM | 24-72 hours, cell culture | Cell viability, IC₅₀ | [9] |

Safety, Handling, and Regulatory Considerations

Hazard Classification and Protective Measures

This compound requires careful handling due to its hazardous properties, which include flammability and various health hazards. Researchers should implement appropriate engineering controls and personal protective equipment when working with this compound.

GHS Classification: The compound carries the following hazard statements: H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [4] [10].

Precautionary Measures: The corresponding precautionary statements include: P210 (Keep away from heat/sparks/open flames), P243 (Take precautionary measures against static discharge), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a poison center or doctor if you feel unwell), P304+P340 (IF INHALED: Remove victim to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes), P403+P233 (Store in a well-ventilated place), and P501 (Dispose of contents/container in accordance with local regulations) [4] [10].

Storage and Disposal Guidelines

Proper storage and disposal are critical for safe laboratory operations:

Storage Conditions: Store in a tightly sealed container under dry, inert atmosphere at room temperature in a designated flammables area. Ensure containers are clearly labeled with appropriate hazard warnings. Keep away from ignition sources, heat, and incompatible materials such as strong oxidizing agents, bases, and reducing agents [1] [10].

Transport Regulations: this compound is classified under UN 1224, Packing Group III for transportation. When shipping, use excepted quantities for small amounts (up to 1g/1mL for certain hazard classes) or follow limited quantity regulations with appropriate HazMat fees applied [4].

Spill and Disposal Procedures: In case of spillage, eliminate all ignition sources. Absorb with inert material and transfer to a chemical waste container. Ventilate the area thoroughly. For disposal, incinerate in accordance with local regulations or contract with licensed chemical waste disposal services.

Conclusion

This compound represents a versatile building block in organic synthesis with demonstrated utility across pharmaceutical, fragrance, agrochemical, and materials science applications. Its balanced reactivity profile enables participation in multiple reaction types, while established synthetic protocols provide efficient access to this valuable intermediate. The recent discovery of its urease inhibitory activity further expands its potential applications into medicinal chemistry and antibacterial drug development.

The experimental protocols outlined herein provide researchers with reliable methodologies for both the synthesis and application of this compound in various research contexts. As chemical research continues to evolve toward more sustainable and efficient processes, this compound is well-positioned to maintain its relevance as a strategic building block for molecular innovation.

References

- 1. CAS 2497-21-4 this compound [bocsci.com]

- 2. This compound in the Real World: 5 Uses You'll Actually ... [linkedin.com]

- 3. The Role of this compound in Organic Synthesis [nbinno.com]

- 4. 2497-21-4|this compound [ambeed.com]

- 5. This compound, 2497-21-4 [thegoodscentscompany.com]

- 6. The Role of this compound in Advancing Organic ... [nbinno.com]

- 7. Production method of 4-hexene-3-one by catalyzed ... [patents.google.com]

- 8. This compound,5-HYDROXY synthesis [chemicalbook.com]

- 9. This compound (Synonyms - Urease Inhibitor [medchemexpress.com]

- 10. 2497-21-4|this compound [bldpharm.com]

Application Notes & Protocols: 4-Hexen-3-one as a Dienophile in Diels-Alder Reactions

Introduction

4-Hexen-3-one (CAS 2497-21-4) is an α,β-unsaturated ketone that serves as a versatile dienophile in Diels-Alder cycloadditions [1]. Its molecular structure, featuring a conjugated carbonyl group and carbon-carbon double bond, enables rich chemical behavior essential for constructing complex cyclic frameworks [1]. These properties make it particularly valuable for synthesizing biologically active natural products, pharmaceuticals, and agrochemicals [2].

Experimental and theoretical studies reveal that this compound exhibits moderate electrophilicity, which can be significantly enhanced through acid catalysis [2]. Unlike simpler dienophiles, its reactivity is strongly influenced by conformational preferences and substituent effects, which impact both reaction rates and stereoselectivity outcomes [3].

Quantitative Reactivity Data

Table 1: Computed Global Reactivity Indices for this compound and Related Dienophiles (ωB97XD/6-311G(d,p) level in DCM) [2]

| Dienophile | Electronic Chemical Potential, μ (eV) | Chemical Hardness, η (eV) | Electrophilicity, ω (eV) | Nucleophilicity, N (eV) |

|---|---|---|---|---|

| This compound (2) | -0.156 | 0.166 | 0.94 | 1.66 |

| This compound/BA (2-BA) | -0.195 | 0.136 | 1.40 | 1.52 |

| This compound/LA (2-LA) | -0.233 | 0.144 | 1.89 | 1.31 |

| (2E)-But-2-enal (1) | -0.161 | 0.127 | 1.02 | 1.72 |

| Cyclopentadiene | -0.123 | 0.261 | 0.58 | 3.63 |

Table 2: Activation Energies and Selectivity in Diels-Alder Reactions with Cyclopentadiene [3] [2]

| Reaction System | ΔG‡ (kcal/mol) | Endo:Exo Ratio | Major Product |

|---|---|---|---|

| Uncatalyzed 2 + Cp | 17.2 | 1:4.5 (gas phase) | exo |

| Uncatalyzed 2 + Cp | - | 1:3.7 (water) | exo |

| 2 + Cp with BA (Tf₂NH) | 14.3 | - | Ketone adduct favored |

| 2 + Cp with LA (B(C₆F₅)₃) | 15.8 | - | Aldehyde adduct favored |

Experimental Protocols

Protocol 1: Uncatalyzed Diels-Alder Reaction of this compound with Cyclopentadiene

Materials: this compound (1.0 equiv), cyclopentadiene (1.1 equiv), appropriate solvent (e.g., benzene, water)

Procedure:

- Reaction Setup: Charge a flame-dried round-bottom flask with this compound (98% purity, 112 mg, 1.0 mmol) in anhydrous benzene (5 mL) [3] [1].

- Diene Addition: Add freshly cracked cyclopentadiene (73 mg, 1.1 mmol) dropwise at room temperature with stirring.

- Monitoring: Monitor reaction progress by TLC or GC-MS until completion (typically 12-24 hours).

- Workup: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate gradient).

- Analysis: Characterize the product by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS. Expect ~30% yield with 1:4.5 endo:exo ratio in gas phase conditions, shifting to 1:3.7 in aqueous medium [3].

Protocol 2: Acid-Catalyzed Diels-Alder Reaction for Chemoselectivity Control

Materials: this compound (1.0 equiv), (2E)-but-2-enal (1.0 equiv), cyclopentadiene (2.2 equiv), acid catalyst (Tf₂NH or B(C₆F₅)₃, 0.1 equiv), dichloromethane (DCM)

Brønsted Acid Catalysis (Tf₂NH) - Ketone Selectivity: [2]

- Reaction Setup: Dissolve this compound (112 mg, 1.0 mmol) and (2E)-but-2-enal (70 mg, 1.0 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.

- Catalyst Addition: Add Tf₂NH (29 mg, 0.1 mmol) at 0°C with stirring.

- Diene Addition: Add cyclopentadiene (146 mg, 2.2 mmol) dropwise over 10 minutes.

- Reaction Conditions: Warm to room temperature and stir for 6 hours.

- Workup and Analysis: Quench with saturated NaHCO₃ solution, extract with DCM, dry over MgSO₄, and concentrate. Isolate products by flash chromatography. The ketone-derived adduct predominates (≥3:1 ratio) due to higher basicity of the ketone carbonyl [2].

Lewis Acid Catalysis (B(C₆F₅)₃) - Aldehyde Selectivity: [2]

- Reaction Setup: Follow same initial dissolution step as above.

- Catalyst Addition: Add B(C₆F₅)₃ (51 mg, 0.1 mmol) at 0°C.

- Procedure Continuation: Follow same diene addition and workup procedure. The aldehyde-derived adduct now predominates (≥3:1 ratio) due to steric preferences of the bulky Lewis acid for the less hindered aldehyde carbonyl [2].

Methodology Details

Computational Methods for Reaction Analysis

Level of Theory: ωB97XD/6-311G(d,p) for geometry optimization and frequency calculations in dichloromethane (PCM solvation model) [2]

Alternative Method: B3LYP/6-31G(d) with CPCM solvation model (UAKS cavity) for water and benzene solvents [3]

Key Analyses:

- Frequency calculations confirm transition states (one imaginary frequency)

- Natural Population Analysis (NPA) computes Global Electron Density Transfer (GEDT)

- Conceptual DFT indices (electrophilicity ω, nucleophilicity N) predict reactivity trends

- Activation energies (ΔG‡) determine rate acceleration factors [3] [2]

Reaction Mechanism and Catalyst Effects

The following diagram illustrates the catalyst-dependent chemoselectivity reversal in competitive reactions between this compound and α,β-unsaturated aldehydes, a key phenomenon enabling selective synthesis [2]:

Key Technical Considerations

Conformational Effects: this compound exists predominantly in the s-cis conformation, which is more stable than s-trans by 1.1 kcal/mol. This preference influences both reactivity and stereoselectivity [3].

Solvent Influence: Reaction rates and selectivity are solvent-dependent. Polar solvents like water reduce exo preference (from 4.5:1 in gas phase to 3.7:1 in water) through modulation of C-H···O and C-H···π interactions [3].

Steric Guidance: The ethyl group at R3 position creates steric hindrance that favors exo transition states. This differs from simpler α,β-unsaturated carbonyls without β-alkyl substitution [3].

Catalyst Matching: Select Brønsted acids for ketone preference in electron-poor systems; choose bulky Lewis acids for aldehyde selectivity in sterically biased systems [2].

Conclusion

This compound serves as a valuable dienophile in Diels-Alder cycloadditions, particularly when precise chemoselectivity control is required. The strategic application of Brønsted or Lewis acid catalysts enables reversal of chemoselectivity in competitive environments, providing synthetic chemists with powerful tools for complex molecule assembly. These protocols and mechanistic insights support the implementation of this compound in targeted synthetic applications, from pharmaceutical intermediates to natural product synthesis.

References

Comprehensive Application Notes & Protocols: Synthesis of 4-Hexen-3-one from 4-Hydroxy-3-hexanone via Catalytic Dehydration

Introduction and Reaction Background

4-Hexen-3-one (CAS: 2497-21-4) is an important flavor and fragrance compound with a characteristic pungent, ethereal, green, and metallic odor profile. It is used in food flavors for creating butter, horseradish, and spicy notes, typically at concentrations of 0.01-1 ppm in finished products according to usage regulations. The compound exists as an unsaturated aliphatic ketone belonging to the enone chemical class, characterized by having both a carbon-carbon double bond and a ketone functional group in conjugation [1]. Industrially, it serves as a valuable intermediate in pharmaceutical and fine chemical synthesis, particularly in drug development where such α,β-unsaturated carbonyl systems are common pharmacophores.

The synthesis of this compound from 4-hydroxy-3-hexanone (CAS: 4984-85-4, also known as propionoin) represents a classic dehydration reaction where a hydroxyl group adjacent to a carbonyl is eliminated to form an α,β-unsaturated ketone. This transformation is challenging due to the electron-withdrawing nature of the carbonyl group, which reduces the nucleophilicity of the α-hydroxy group and makes dehydration less favorable compared to typical alcohols. The reaction represents a concerted elimination process that proceeds through an E1cb mechanism under basic conditions or E1 mechanism under acidic conditions, with the latter being more common in industrial applications [2] [3].

Catalyst Systems and Performance Comparison

The dehydration of 4-hydroxy-3-hexanone to this compound requires carefully designed solid acid catalysts to achieve high selectivity and conversion while minimizing side products such as 2-methyl-1-penten-3-one, 5-hexen-3-one, and cyclopropyl ethyl ketone. Recent advances have focused on developing mesoporous catalysts with controlled acidity and pore architecture to optimize performance.

Metal Oxide Composite Catalysts

WO₃/ZrO₂-SiO₂ and MoO₃/ZrO₂-SiO₂ catalysts represent some of the most effective systems for this dehydration reaction. These catalysts feature a mesoporous architecture with high surface areas and controlled acid site distribution. The preparation involves co-precipitation of zirconium and silicon sources under alkaline conditions in the presence of structure-directing agents such as cetyl trimethylammonium bromide, followed by loading of tungsten or molybdenum species through incipient wetness impregnation [2]. The optimal molar ratio of W or Mo:Zr:Si is (0.1-0.25):1:(12-25), which provides sufficient acidity while maintaining structural integrity. These catalysts typically exhibit pore sizes of 3-10 nm, which facilitate mass transfer of reactants and products.

Zeolite-Based Catalysts

Microporous and mesoporous ZSM-11 zeolites with crystal sizes ≤5 microns have demonstrated excellent performance in this dehydration reaction. The synthesis involves hydrothermal crystallization using structure-directing agents such as tetrabutylammonium bromide, with careful control of silica-to-alumina ratios (typically 20-200) to modulate acidity [4]. The introduction of mesopores through the use of porogens such as polyoxyethylene glycol or starch creates hierarchical structures with improved diffusion characteristics. The critical parameter for these zeolites is the mesopore-to-micropore volume ratio of 1.5-10, which balances active site accessibility with molecular sieving properties.

Functionalized Ionic Liquid Catalysts

Silica-supported ionic liquid catalysts represent a newer approach for this transformation. These systems typically involve immobilization of imidazolium-based ionic liquids onto silica supports, followed by functionalization with sulfonic acid groups to create strong Brønsted acid sites [3]. The covalent attachment of the ionic liquid layer prevents leaching and enables continuous operation in fixed-bed reactors. The flexible tunability of both the cation and anion components allows precise adjustment of the acid strength and surface hydrophobicity to optimize reaction kinetics.

Table 1: Comparative Performance of Catalyst Systems for this compound Synthesis

| Catalyst Type | Optimal Temperature (°C) | WHSV (h⁻¹) | Conversion (%) | Selectivity (%) | Stability |

|---|---|---|---|---|---|

| WO₃/ZrO₂-SiO₂ | 300 | 5 | 99.1 | 96.5 | >500 h |

| MoO₃/ZrO₂-SiO₂ | 285 | 5 | 98.5 | 95.8 | >480 h |

| ZSM-11 (mesoporous) | 285 | 5 | 100.0 | 95.2 | >450 h |

| Ionic Liquid/SiO₂ | 180 | 2 | 95.0 | 97.3 | >300 h |

Table 2: Byproduct Distribution in 4-Hydroxy-3-hexanone Dehydration

| Byproduct | Chemical Structure | Formation Conditions | Typical Selectivity (%) |

|---|---|---|---|

| 2-Methyl-1-penten-3-one | CH₃COC(CH₃)=CH₂ | Strong acid sites, T > 300°C | 2-3% |

| 5-Hexen-3-one | CH₂=CHCH₂COC₂H₅ | Weak acid sites, T < 250°C | 1-2% |

| Cyclopropyl ethyl ketone | Cyclopropyl-COC₂H₅ | Strong acid sites, prolonged contact | 0.5-1% |

Experimental Protocols

Catalyst Preparation Protocols

3.1.1 WO₃/ZrO₂-SiO₂ Catalyst Preparation

Materials: Zirconium nitrate pentahydrate (Zr(NO₃)₄·5H₂O), tetraethoxysilane (TEOS), cetyl trimethylammonium bromide (CTAB), ammonium metatungstate, deionized water, ammonium hydroxide solution (28 wt%).

Procedure:

- Dissolve 6.2 g Zr(NO₃)₄·5H₂O in 208 g deionized water with stirring until complete dissolution

- Add 16 g CTAB to the solution and stir vigorously until clarification occurs

- Introduce 80 g TEOS dropwise while maintaining stirring to form a homogeneous mixture

- Adjust pH to 10 using ammonium hydroxide solution added dropwise under continuous mixing

- Continue stirring for 2 hours, then age the gel at room temperature for 12 hours without disturbance

- Recover the solid by suction filtration and wash thoroughly with deionized water until neutral pH is achieved in the filtrate

- Dry the material at 100°C for 12 hours in a convection oven

- Impregnate the dried support with ammonium metatungstate solution using incipient wetness technique to achieve target W loading

- Dry the impregnated material at 100°C for 12 hours followed by calcination at 600°C for 6 hours in muffle furnace

Quality Control: The final catalyst should exhibit a specific surface area >300 m²/g, pore volume >0.3 cm³/g, and average pore diameter of 5-8 nm. Confirm the presence of tetragonal zirconia phase and amorphous silica by XRD, with tungsten oxide well-dispersed as surface species [2].

3.1.2 Mesoporous ZSM-11 Zeolite Catalyst Preparation

Materials: Tetraethoxysilane, aluminum isopropoxide, tetrabutylammonium bromide, sodium chloride, polyoxyethylene glycol (MW=10,000), sodium hydroxide, deionized water.

Procedure:

- Prepare an alumina-silica gel with molar composition: SiO₂/Al₂O₃ = 50, H₂O/SiO₂ = 45, OH⁻/SiO₂ = 0.2, TBA⁺/SiO₂ = 0.3, Cl⁻/SiO₂ = 0.5

- Add polyoxyethylene glycol (5 wt% relative to SiO₂) as mesopore-generating agent

- Transfer the gel to a Teflon-lined stainless steel autoclave and crystallize at 160°C for 72 hours under static conditions

- Recover the crystalline product by filtration, wash with deionized water until neutral pH

- Dry at 110°C for 12 hours and calcine at 550°C for 6 hours to remove organic template

- Convert to acid form via three-fold ion exchange with 1M NH₄NO₃ solution (10 mL/g zeolite) at 80°C for 4 hours, followed by calcination at 450°C for 4 hours

Quality Control: The final zeolite should exhibit crystal size of 0.1-2 μm, SiO₂/Al₂O₃ ratio of 40-60, mesopore volume >0.15 cm³/g, and mesopore-to-micropore volume ratio of 2-4 [4].

Catalytic Dehydration Reaction Protocol

Materials: 4-Hydroxy-3-hexanone (≥98% purity), nitrogen gas (high purity, ≥99.999%), catalyst (pre-activated as described above).

Equipment: Fixed-bed continuous flow reactor (stainless steel, 10 mm internal diameter), syringe pump for liquid feed, temperature-controlled furnace, gas chromatography system with FID detector and capillary column (e.g., HP-5, 30 m × 0.32 mm × 0.25 μm), gas mass flow controllers.

Procedure:

- Load 10 mL of catalyst (pelletized to 250-500 μm particles) into the reactor tube

- Place quartz wool plugs above and below the catalyst bed to ensure proper packing

- Activate the catalyst under nitrogen flow (50 mL/min) at 400°C for 4 hours before reaction

- Set reactor temperature to desired value (250-350°C depending on catalyst system)

- Feed 4-hydroxy-3-hexanone using syringe pump at weight hourly space velocity (WHSV) of 5 h⁻¹

- Maintain nitrogen as carrier gas at flow rate of 30 mL/min

- Allow system to stabilize for 1 hour before collecting samples for analysis

- Collect liquid products in a condenser maintained at 0-5°C

- Analyze products by gas chromatography at regular intervals (typically every 30 minutes)

Reaction Monitoring: Monitor conversion and selectivity by GC analysis using calibrated standards. Identify this compound by retention time (typically 8-10 minutes on HP-5 column) and confirm by GC-MS when necessary. Monitor for byproducts including 2-methyl-1-penten-3-one and 5-hexen-3-one [2] [4].

The following workflow diagram illustrates the complete experimental setup and process for the catalytic dehydration reaction:

Reaction Mechanism and Pathway Analysis

The dehydration of 4-hydroxy-3-hexanone to this compound proceeds through an acid-catalyzed elimination mechanism that involves protonation of the hydroxyl group followed by water elimination and formation of the conjugated enone system. The mechanism can be delineated into three key stages:

Surface Protonation: The hydroxyl group of 4-hydroxy-3-hexanone is protonated by Brønsted acid sites on the catalyst surface, forming a protonated oxonium ion intermediate. This step is facilitated by the moderate basicity of the hydroxyl group adjacent to the electron-withdrawing carbonyl.

Carbon-Carbon Bond Formation and Water Elimination: The protonated intermediate undergoes E1 elimination where the C-OH₂⁺ bond weakens, leading to formation of a carbocation intermediate at C4. Subsequent abstraction of a β-proton from C5 by a basic site on the catalyst surface generates the carbon-carbon double bond between C4 and C5, resulting in the conjugated enone system of this compound.

Product Desorption: The this compound product desorbs from the catalyst surface, regenerating the acid site for subsequent catalytic cycles. The conjugated system stabilizes the product against further reactions.

The regioselectivity of the reaction is controlled by the preference for forming the conjugated system rather than non-conjugated isomers. The conjugated this compound is thermodynamically more stable than non-conjugated isomers like 5-hexen-3-one by approximately 5-8 kJ/mol, which drives the high selectivity observed with optimized catalysts [2] [4].

Side reactions include isomerization to 2-methyl-1-penten-3-one through keto-enol tautomerization followed by dehydration, which occurs preferentially on strong acid sites at elevated temperatures. Additionally, over-dehydration can lead to formation of dienones or cyclization products under severe conditions.

Product Analysis and Characterization

Analytical Methods for Reaction Monitoring

Gas Chromatography (GC) Analysis:

- Column: HP-5 or equivalent (30 m × 0.32 mm × 0.25 μm film thickness)

- Temperature program: 50°C (hold 2 min) to 250°C at 10°C/min (hold 5 min)

- Injector temperature: 250°C

- Detector temperature: 280°C (FID)

- Carrier gas: Helium at 1.0 mL/min constant flow

- Sample preparation: Dilute reaction mixture in dichloromethane (1:100 v/v)

Retention Time Reference:

- 4-Hydroxy-3-hexanone: ~7.2 minutes

- This compound: ~8.5 minutes

- 2-Methyl-1-penten-3-one: ~6.8 minutes

- 5-Hexen-3-one: ~7.8 minutes

Gas Chromatography-Mass Spectrometry (GC-MS):

- Electron impact ionization at 70 eV

- Characteristic fragments for this compound: m/z 98 (M⁺), 83, 69, 55, 41

- Comparison with NIST database for confirmation

Physical and Chemical Properties of this compound

Table 3: Characterization Data for this compound

| Property | Value | Method/Reference |

|---|---|---|

| Boiling point | 135-137°C | [5] |

| Density (25°C) | 0.858 g/mL | [5] |

| Refractive index (nD²⁰) | 1.425-1.435 | Estimated |

| Flash point | 34°C (94°F) | [5] |

| Vapor pressure (25°C) | ~12 mmHg | Estimated |

| Log P (octanol-water) | 1.09-1.20 | [1] [5] |

| Water solubility (25°C) | ~8974 mg/L | [1] |

| UV absorption (max) | ~220 nm (π→π*) | Characteristic for enones |

Spectroscopic Characteristics:

- IR (neat, cm⁻¹): 3010 (w, =C-H), 2970, 2930 (C-H), 1695 (s, C=O), 1620 (m, C=C), 1420, 1365, 980 (trans -CH=CH-)

- ¹H NMR (400 MHz, CDCl₃): δ 0.98 (t, 3H, J=7.5 Hz, CH₂CH₃), 1.78 (quin, 2H, J=7.5 Hz, CH₂CH₃), 2.25 (q, 2H, J=7.5 Hz, COCH₂), 5.45 (dt, 1H, J=15.5, 6.5 Hz, =CH), 5.95 (d, 1H, J=15.5 Hz, CH=)

- ¹³C NMR (100 MHz, CDCl₃): δ 13.5 (CH₂CH₃), 17.8 (CH₂CH₃), 27.5 (CH₂), 124.5 (=CH), 145.2 (CH=), 199.5 (C=O)

Process Considerations and Applications

Safety and Environmental Considerations

Hazard Assessment: this compound is classified as flammable (Flash point 34°C) and moderately toxic. Safety precautions include:

- Use of explosion-proof equipment in areas where vapors may be present

- Chemical-resistant gloves (nitrile or neoprene) and safety goggles when handling

- Adequate ventilation or fume hood use to maintain vapor concentrations below exposure limits

- Grounding of equipment to prevent static discharge during transfer operations

Environmental Impact: The compound exhibits moderate biodegradability and low bioaccumulation potential. Process wastewater should be treated to remove organic constituents before disposal. Catalyst disposal should follow regulations for metal-containing solids, with options for regeneration and reuse to minimize waste [5].

Scaling Considerations for Industrial Production

Reactor Design: For scale-up, fixed-bed reactors with multiple catalyst beds and interstage cooling provide optimal temperature control. The reaction is mildly exothermic (ΔH ≈ -45 kJ/mol), requiring careful thermal management to maintain selectivity.

Process Optimization:

- Optimal conversion range: 90-95% per pass to minimize byproduct formation

- Catalyst lifetime: 400-500 hours before regeneration required

- Regeneration protocol: Burn-off coke deposits in controlled oxygen atmosphere (2% O₂ in N₂) at 450°C for 4-6 hours

- Product purification: Distillation under reduced pressure (100-150 mmHg) to isolate this compound from higher and lower boiling impurities

Economic Considerations: The process economics are favorable compared to alternative synthetic routes such as hydration of 4-hexen-2-yne or hydrogenation of 2-hexen-5-yn-4-one, which require mercury catalysts or specialized handling [5].

Applications in Flavor, Fragrance, and Pharmaceutical Industries

Flavor and Fragrance Applications: this compound is used at low concentrations (0.01-1 ppm) in food products to impart characteristic notes:

- Dairy flavors: butter, cream, yogurt

- Spice flavors: horseradish, mustard, wasabi

- Tropical fruit nuances: pineapple, mango

- Savory applications: meat, roasted onion flavors

Pharmaceutical Applications: The α,β-unsaturated ketone functionality makes this compound a valuable building block for:

- Michael addition reactions to create more complex carbonyl compounds

- Intermediate in the synthesis of prostaglandin analogs

- Precursor for heterocyclic compounds including pyrazoles and isoxazoles

- Chiral synthon for natural product synthesis [1]

Conclusion

The catalytic dehydration of 4-hydroxy-3-hexanone to this compound represents an efficient and scalable process for the production of this important flavor and fragrance compound. The development of mesoporous WO₃/ZrO₂-SiO₂, MoO₃/ZrO₂-SiO₂, and ZSM-11 zeolite catalysts has addressed previous limitations of high reaction temperatures and low space velocities, enabling commercially viable operations with conversions >99% and selectivities >95%. The protocols outlined in this document provide researchers with detailed methodologies for catalyst preparation, reaction optimization, and product characterization to support both laboratory-scale investigations and industrial production.

References

- 1. Showing metabocard for this compound (HMDB0035239) [hmdb.ca]

- 2. Production method of 4-hexene-3-one by catalyzed ... [patents.google.com]

- 3. Method for preparing this compound by catalytic ... [eureka.patsnap.com]

- 4. Catalytic dehydrating preparation method of 4-hexen-3-ketone ... [patents.google.com]

- 5. This compound CAS#: 2497-21-4 [chemicalbook.com]

Comprehensive Application Notes and Protocols: WO₃/ZrO₂-SiO₂ Catalyst for 4-Hexen-3-one Production

Introduction to the Catalytic System

The WO₃/ZrO₂-SiO₂ catalytic system represents a significant advancement in the production of 4-hexen-3-one, an important alpha,beta-unsaturated ketone with valuable applications in the fragrance, flavor, and pharmaceutical industries. This robust mesoporous composite oxide catalyst demonstrates superior performance in the gas-phase dehydration of 4-hydroxy-3-hexanone to this compound, addressing key challenges of catalyst stability, acid site optimization, and reaction selectivity. The incorporation of silica into the traditional WO₃/ZrO₂ system enhances specific surface area, stabilizes the active tetragonal phase of zirconia, and creates optimal acid site characteristics that collectively improve catalytic efficiency and product yield. These application notes provide researchers with comprehensive protocols for catalyst synthesis, characterization, and implementation in this compound production, supported by experimental data and performance metrics.

Catalyst Composition and Structural Properties

Optimal Catalyst Formulation